2,5-Dichloropyrazine

描述

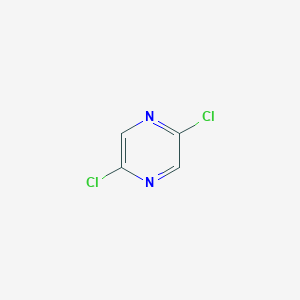

2,5-Dichloropyrazine is an organic compound with the molecular formula C4H2Cl2N2. It is a derivative of pyrazine, where two chlorine atoms are substituted at the 2nd and 5th positions of the pyrazine ring. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals .

准备方法

Synthetic Routes and Reaction Conditions: 2,5-Dichloropyrazine can be synthesized through multiple routes. One common method involves the chlorination of pyrazine derivatives. For instance, 2-hydroxypyrazine can be chlorinated using phosphorus oxychloride at elevated temperatures to yield this compound . Another method involves the reaction of 2,5-piperazine-dione with a chlorinating agent in the presence of a tertiary amine compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale chlorination reactions. The process typically includes the use of chlorinating agents like phosphorus oxychloride or dibromohydantoin, followed by purification steps such as distillation and recrystallization to obtain the desired product .

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

2,5-Dichloropyrazine undergoes selective substitution at either the C2 or C5 position, depending on reaction conditions and nucleophiles.

Key Reactions:

Mechanistic Insight :

-

Chlorine at C5 is more reactive due to reduced steric hindrance and electron density modulation by the adjacent nitrogen atom.

-

Polar aprotic solvents (e.g., DMSO, NMP) enhance nucleophilicity, while bases like K₂CO₃ deprotonate intermediates to drive substitution .

Diazotization and Chlorination

Diazotization of 5-chloropyrazin-2-amine followed by chlorination yields this compound:

Experimental Protocol:

-

Diazotization :

-

Sandmeyer-Type Chlorination :

Coupling and Functionalization

This compound serves as a precursor for synthesizing push-pull systems in materials chemistry:

Example Reaction:

-

Suzuki Coupling :

Functionalization Table:

| Reaction Type | Reagents/Conditions | Product Application | Source |

|---|---|---|---|

| Bromination | Dibromohydantoin, DMSO, 10–12°C | 2-Chloro-5-bromopyrazine | |

| Phosphorylation | POCl₃, 60°C | This compound (synthesis) |

Mechanistic Considerations

-

LUMO Analysis : Computational studies on analogous dichloropyrazines (e.g., 2,3-dichloropyrazine) reveal that LUMO+1 orbitals govern nucleophilic attack accessibility at C5/C6 positions .

-

Tele-Substitution : Lithiated dithiane selectively displaces chlorine at C3 in 2,3-dichloropyrazine via irreversible C–C bond formation, suggesting similar regioselectivity potential in this compound derivatives .

Primary Methods:

-

From 2-Hydroxypyrazine :

-

From 5-Chloropyrazin-2-amine :

Stability and Handling

科学研究应用

Pharmaceutical Applications

Antiviral Properties

Research indicates that derivatives of 2,5-dichloropyrazine exhibit antiviral activity, particularly against influenza viruses. A notable study highlighted its use as an intermediate in synthesizing compounds that demonstrate efficacy against viral infections . The compound's ability to act on various viral strains makes it a candidate for further development in antiviral therapies.

Medicinal Chemistry

DCP serves as an important intermediate in the synthesis of pharmaceuticals, including anti-cancer and anti-inflammatory agents. Its derivatives are explored for their potential to enhance therapeutic efficacy while minimizing side effects. For instance, it has been linked to the synthesis of compounds that target specific biological pathways involved in disease processes .

Agricultural Applications

Pesticide Development

this compound is utilized in the formulation of pesticides and herbicides. Its role as a building block for more complex molecules allows chemists to design compounds with improved efficacy against pests while reducing environmental impact . The compound's chlorinated structure contributes to its stability and effectiveness as an agrochemical agent.

Fungicides and Insecticides

The compound has been investigated for its potential use in developing fungicides and insecticides. Its derivatives have shown promise in targeting specific pests while being less harmful to beneficial organisms . This application is crucial for sustainable agriculture practices.

Synthesis and Chemical Properties

The synthesis of this compound can be achieved through various methods, including halogenation reactions involving pyrazine derivatives. The following table summarizes key synthesis methods:

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Halogenation of Pyrazine | Reacting pyrazine with chlorine or bromine under controlled conditions | Variable |

| Nitration followed by Chlorination | Initial nitration of pyrazine followed by chlorination reactions | Moderate |

| Direct Chlorination | Direct chlorination of substituted pyrazines | High (up to 88%) |

Case Studies

-

Case Study: Antiviral Efficacy

A study published in a pharmaceutical journal demonstrated that a derivative of DCP exhibited significant antiviral activity against influenza A virus. The compound was synthesized using a straightforward method involving chlorination of hydroxypyrazine derivatives. Results showed a reduction in viral replication rates by over 70% when tested in vitro . -

Case Study: Agricultural Use

In agricultural research, DCP was incorporated into a new formulation aimed at controlling aphid populations on crops. Field trials indicated a reduction in pest populations by approximately 60% compared to untreated controls, showcasing its potential as an environmentally friendly pesticide alternative .

作用机制

The mechanism by which 2,5-dichloropyrazine exerts its effects varies depending on its application:

Biological Activity: The compound can interact with specific enzymes or receptors, inhibiting their activity and leading to antimicrobial or antifungal effects.

Pharmaceutical Applications: In drug development, this compound derivatives may target viral enzymes or cancer cell pathways, disrupting their function and inhibiting disease progression.

相似化合物的比较

2,5-Dichloropyrazine can be compared with other chlorinated pyrazine derivatives:

2,3-Dichloropyrazine: This compound has chlorine atoms at the 2nd and 3rd positions, leading to different chemical properties and reactivity.

3,6-Dichloropyrazine: With chlorine atoms at the 3rd and 6th positions, this compound exhibits unique reactivity patterns compared to this compound.

2,5-Dibromopyrazine: Substituting chlorine with bromine results in different physical and chemical properties, such as increased reactivity due to the larger atomic radius of bromine.

This compound stands out due to its specific substitution pattern, which influences its reactivity and applications in various fields.

生物活性

2,5-Dichloropyrazine is a chlorinated derivative of pyrazine known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmaceuticals, particularly in the development of antimicrobial and anticancer agents. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

This compound (CHClN) is characterized by two chlorine atoms substituted at the 2 and 5 positions of the pyrazine ring. Its molecular structure contributes to its reactivity and biological activity.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The compound can inhibit specific enzymes or receptors, leading to antimicrobial or antifungal effects. This inhibition disrupts metabolic pathways in target organisms, making it a candidate for drug development against various pathogens.

- Anticancer Activity : Research indicates that derivatives of this compound may target cancer cell pathways. For instance, studies have shown that certain derivatives exhibit antiproliferative effects against human cancer cell lines by inducing apoptosis or necroptosis .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound and its derivatives:

Case Studies

- Antimicrobial Properties : A study highlighted the antimicrobial effects of this compound against several bacterial strains. The compound demonstrated significant inhibitory activity by interfering with bacterial enzyme systems crucial for survival.

- Anticancer Activity : In vitro studies evaluated the efficacy of a derivative of this compound against T24 bladder cancer cells. The compound induced cell death via apoptosis at lower concentrations and necroptosis at higher concentrations. This dual mechanism suggests potential for therapeutic use in cancer treatment .

- Synthesis and Modification : Research focused on synthesizing novel derivatives from this compound to enhance bioactivity. Modifications led to compounds with improved pharmacokinetic profiles and selectivity towards cancer cells compared to existing treatments .

属性

IUPAC Name |

2,5-dichloropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N2/c5-3-1-7-4(6)2-8-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSDZAGCHKCSGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40319709 | |

| Record name | 2,5-Dichloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40319709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19745-07-4 | |

| Record name | 19745-07-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=349788 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dichloropyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40319709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dichloropyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the synthetic routes to obtain 2,5-dihydroxypyrazines using 2,5-dichloropyrazine as a starting material?

A1: this compound can be used as a precursor to synthesize 2,5-dihydroxypyrazines through a multi-step process. [] First, this compound is converted to a this compound 1,4-dioxide intermediate. This intermediate can then be further transformed into 3,6-dialkyl-2,5-dihydroxypyrazine 1,4-dioxides. Finally, 3,6-dialkyl-1,4-dihydroxy-2,5-dioxopiperazines can be obtained. [] These reactions highlight the versatility of this compound as a starting material for the synthesis of more complex pyrazine derivatives.

Q2: How does the presence of chlorine atoms in this compound influence its reactivity compared to unsubstituted pyrazine?

A2: The two chlorine atoms in this compound significantly impact its reactivity. They act as electron-withdrawing groups, making the pyrazine ring more susceptible to nucleophilic aromatic substitution reactions. This property is evident in the reaction of this compound with sodium thiobenzylate, leading to the displacement of a chlorine atom and the formation of 5-benzylthio-1,2-dihydro-2-oxopyrazine 4-oxide. [] In contrast, unsubstituted pyrazine would be less reactive towards such nucleophilic substitutions.

Q3: Has this compound been investigated in the context of anion-π interactions?

A3: Yes, this compound has been studied for its potential to engage in anion-π interactions. [] Computational studies employing MP2/6-31++G** level of theory were conducted to explore the interactions of this compound with anions. These studies provided insights into the energetic, charge transfer, and aromatic aspects associated with such interactions. [] The small quadrupole moment of this compound contributes to its ability to favorably interact with anions.

Q4: Are there any reported reactions involving the nitrogen atoms of the pyrazine ring in this compound?

A4: Yes, the nitrogen atoms in this compound can participate in reactions. For instance, reacting this compound with sodium azide leads to the formation of 2-azido-5-chloropyrazines. [] This reaction demonstrates the potential for modifying this compound by introducing different substituents at the nitrogen atoms, which could lead to the development of new derivatives with potentially different properties.

Q5: What are some of the challenges associated with the synthesis and handling of diazidopyrazines derived from 2,3-dichloropyrazine?

A5: The synthesis of diazidopyrazines from 2,3-dichloropyrazine, an isomer of this compound, presents safety concerns. [] Diazidopyrazines are known to be thermally unstable and can decompose violently upon heating, potentially forming hazardous byproducts. Therefore, special precautions and controlled conditions are essential when working with these compounds to mitigate risks associated with their handling and storage.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。